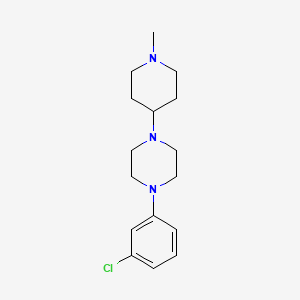![molecular formula C20H24N2O3S B5158483 N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as CP-690,550, is a small molecule drug that was developed as a Janus kinase (JAK) inhibitor. It has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By blocking JAK activity, N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide reduces the production of pro-inflammatory cytokines and other immune system molecules that contribute to autoimmune disease.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the activation of immune cells, and reducing the infiltration of immune cells into inflamed tissues. It has also been shown to improve joint function and reduce skin lesions in animal models of rheumatoid arthritis and psoriasis, respectively.
实验室实验的优点和局限性
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been shown to be effective in reducing inflammation and improving symptoms in animal models of autoimmune disease. However, there are also limitations to its use in lab experiments. It is not effective in all animal models of autoimmune disease, and its effects may vary depending on the specific disease and animal model being studied.
未来方向
There are several future directions for research on N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One area of interest is its potential use in treating other autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of interest is its potential use in combination with other drugs to improve its efficacy and reduce side effects. Additionally, further research is needed to better understand the mechanisms of action of N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide and to identify biomarkers that can predict its efficacy in individual patients.
合成方法
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be synthesized using a multi-step process, starting with the reaction of 4-methylbenzene-1-sulfonyl chloride with 4-methylphenylamine to form the intermediate compound 4-methyl-N-(4-methylphenyl)benzenesulfonamide. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide.
科学研究应用
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been the subject of numerous scientific studies, particularly in the field of autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, it has also been shown to be effective in treating rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-cyclopentyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-7-11-18(12-8-14)22-26(24,25)19-13-16(10-9-15(19)2)20(23)21-17-5-3-4-6-17/h7-13,17,22H,3-6H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPWVJNFWFPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)

![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)
![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)